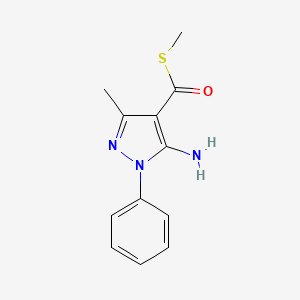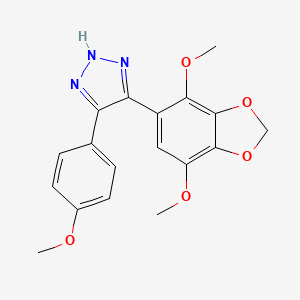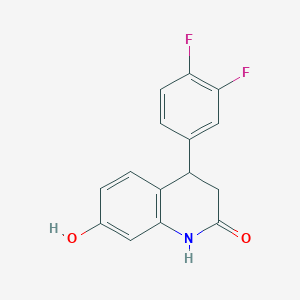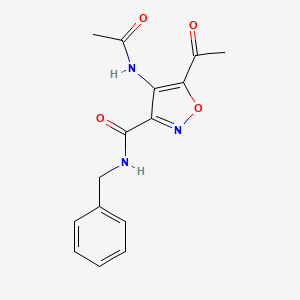![molecular formula C23H19N3O2 B14943696 1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to speed up the Fischer indolisation process, reducing reaction times to under 10 minutes .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce various indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of 1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione: shares similarities with other spiro compounds such as spirooxindoles and spiroindolines.
Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.
Spiroindolines: Studied for their potential therapeutic effects in various diseases.
Uniqueness
What sets 1-methyl-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione apart is its specific combination of indole and quinazoline moieties, which may confer unique biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C23H19N3O2 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1'-methyl-3-(4-methylphenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C23H19N3O2/c1-15-11-13-16(14-12-15)26-21(27)17-7-3-5-9-19(17)24-23(26)18-8-4-6-10-20(18)25(2)22(23)28/h3-14,24H,1-2H3 |
InChI-Schlüssel |
KKBTUMGWFOSEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)

![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)



![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol](/img/structure/B14943662.png)
![5-amino-3-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14943670.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B14943678.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
